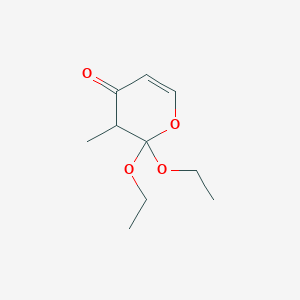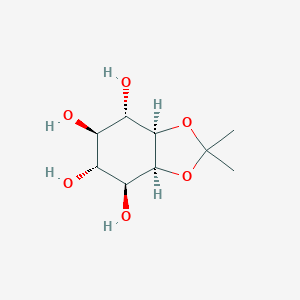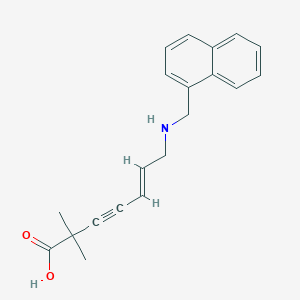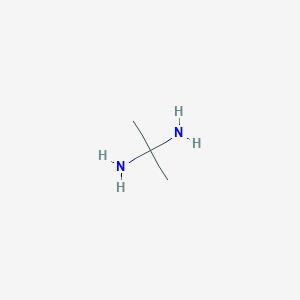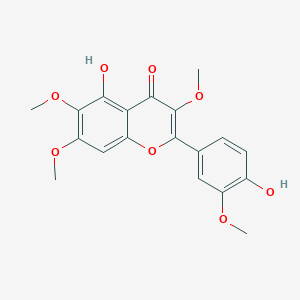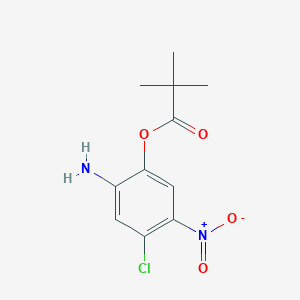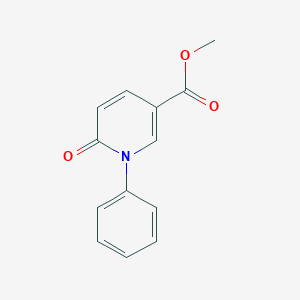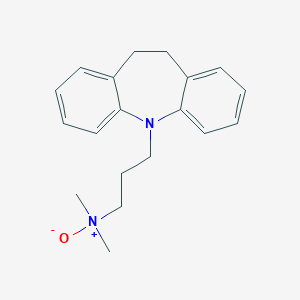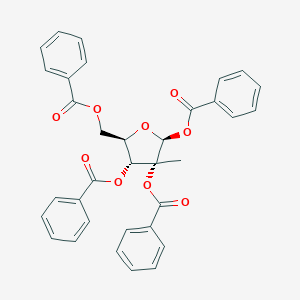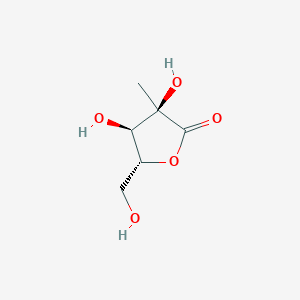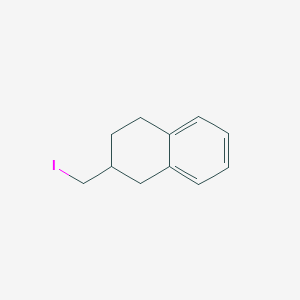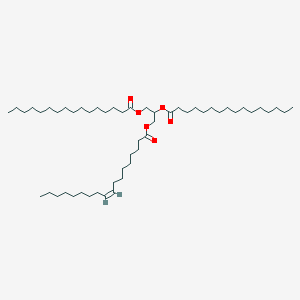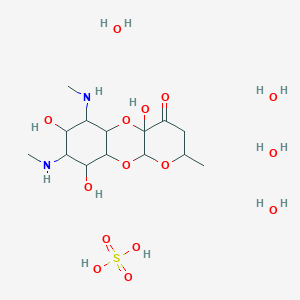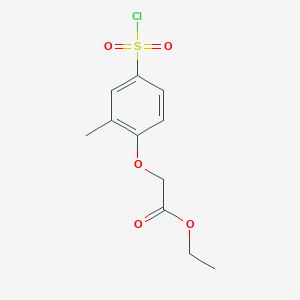
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-chlorosulfonyl-2-methylphenoxyacetate and related compounds involves multiple steps, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. These processes are designed to introduce or modify specific functional groups, enabling the formation of the desired product. For example, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene through a sequence of reactions, showcasing the complexity and precision required in organic synthesis (Li Bao-lin, 2007).
Molecular Structure Analysis
The molecular structure of synthesized compounds, including ethyl 4-chlorosulfonyl-2-methylphenoxyacetate, is determined using advanced spectroscopic techniques such as 1D (1H and 13C NMR) and 2D NMR (1H-1H COSY, HMQC, and HMBC). These techniques provide detailed information about the atomic and molecular configurations, essential for understanding the compound's reactivity and properties (Li Bao-lin, 2007).
Chemical Reactions and Properties
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For instance, ethyl (R)-4-chloro-3-hydroxybutanoate, a related compound, was synthesized from ethyl 4-chloroacetoacetate using whole recombinant cells of Escherichia coli, demonstrating the compound's versatility and the possibility of biocatalytic reactions (Hiroaki Yamamoto et al., 2002).
Physical Properties Analysis
The physical properties of ethyl 4-chlorosulfonyl-2-methylphenoxyacetate, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its application in material science and chemistry. These properties are typically investigated through crystallization experiments and physicochemical characterization methods, providing insights into the compound's stability, solubility, and phase behavior.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with metals or organic compounds, define the compound's applicability in synthesis and material development. Studies on related compounds, like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, reveal intricate details about their chemical behavior and potential for creating novel materials with desired characteristics (A. D. Kumar et al., 2016).
Applications De Recherche Scientifique
Herbicidal Ionic Liquids
- Application Summary : Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate is used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation .
- Methods of Application : The compounds are synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain . Their basic physicochemical properties, such as solubility and thermal stability, are characterized .
- Results or Outcomes : The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Potential Therapeutic Applications
- Application Summary : Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate has potential therapeutic applications . A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance and exhibited pronounced antitumor activity .
- Results or Outcomes : The compound exhibited pronounced antitumor activity .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Orientations Futures
This involves understanding the potential applications of the compound and the research being done to explore these applications.
Propriétés
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXENIYIGPPXPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465206 | |
| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
CAS RN |
91427-62-2 | |
| Record name | Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

